(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide
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Description
(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide is a useful research compound. Its molecular formula is C11H21N3O and its molecular weight is 211.309. The purity is usually 95%.
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Biological Activity
(3Ar,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. The IUPAC name indicates the presence of a tert-butyl group and a carboxamide functional group, which are critical for its interaction with biological targets.
Property | Detail |
---|---|
Molecular Formula | C12H19N2O2 |
Molecular Weight | 225.29 g/mol |
CAS Number | 2382413-71-8 |
Purity | ≥97% |
Research indicates that this compound acts as an antagonist of Retinol Binding Protein 4 (RBP4). By inhibiting RBP4's interaction with transthyretin (TTR), the compound promotes the excretion of uncomplexed RBP4 from the plasma. This mechanism has implications for conditions associated with metabolic dysregulation and obesity.
Key Findings
- In Vitro Studies : The compound demonstrated significant binding affinity to RBP4 in scintillation proximity assays (SPA) and effectively inhibited RBP4-TTR complex formation.
- In Vivo Efficacy : In rodent models, oral administration resulted in over 85% reduction in serum RBP4 levels after both acute and chronic dosing regimens. This reduction was correlated with improved metabolic profiles in treated animals .
Pharmacokinetic Properties
Pharmacokinetic studies reveal that this compound exhibits favorable absorption characteristics but suffers from poor stability in human liver microsomes (HLM), with only 3% remaining after 30 minutes of incubation. Thus, modifications to enhance metabolic stability are a focus of ongoing research efforts .
Case Study 1: Metabolic Disorders
In a study involving Abca4 −/− mouse models of retinal lipofuscinogenesis:
- Objective : To evaluate the efficacy of the compound in reducing lipofuscin accumulation.
- Results : The compound reduced accumulation by approximately 50%, correlating with a significant decrease in serum RBP4 levels by 75% .
Case Study 2: Obesity Models
A separate investigation into the effects on obesity-related parameters demonstrated:
Properties
IUPAC Name |
(3aR,6aR)-N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-11(2,3)13-10(15)14-5-4-8-6-12-7-9(8)14/h8-9,12H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVCJMYPWLYFDY-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N1CC[C@H]2[C@@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.